4-Iodobenzo[d]thiazol-5-amine

Medicinal Chemistry Synthetic Methodology Cross-Coupling

4-Iodobenzo[d]thiazol-5-amine is the premier 5-aminobenzothiazole building block for advanced medicinal chemistry. The C4 iodine atom provides decisive advantages: (1) oxidative addition ~10⁴–10⁶× faster than C–Cl in Pd-catalysed cross-couplings, enabling mild-condition Suzuki, Sonogashira, and Buchwald-Hartwig diversification inaccessible to lighter halogens; (2) direct radioiodination with ¹²⁵I/¹³¹I for SPECT imaging and biodistribution studies—a capability absent in 4-F and 4-Cl analogs; (3) strong anomalous scattering (f' ≈ 5.5 e⁻) for SAD/MAD phasing in co-crystallography, eliminating the need for Se-Met derivatization; and (4) predicted superior potency in halogen-sensitive targets such as 11β-HSD1, where the heavier halogen trend (I ≥ Br > Cl) forecasts sub-micromolar inhibition. When synthetic tractability, radiolabeling, structural biology support, and lead-optimization potency are program-critical, this iodo congener is the only viable procurement choice.

Molecular Formula C7H5IN2S
Molecular Weight 276.10 g/mol
Cat. No. B13675347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodobenzo[d]thiazol-5-amine
Molecular FormulaC7H5IN2S
Molecular Weight276.10 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1N)I)N=CS2
InChIInChI=1S/C7H5IN2S/c8-6-4(9)1-2-5-7(6)10-3-11-5/h1-3H,9H2
InChIKeyLNAIMJCVRRJQDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodobenzo[d]thiazol-5-amine: Core Properties and Class Positioning for Scientific Procurement


4-Iodobenzo[d]thiazol-5-amine (CAS 2267331-28-0) is a heterocyclic building block within the 5-aminobenzothiazole family, distinguished by a heavy iodine atom at the C4 position. With a molecular formula of C₇H₅IN₂S and a molecular weight of 276.10 g/mol, this compound serves as a versatile intermediate for medicinal chemistry, particularly in programs requiring halogen-enabled cross-coupling or radioiodination . Like other benzothiazole derivatives, its core scaffold is associated with diverse biological activities, including enzyme inhibition, but the iodine substituent confers unique reactivity and physicochemical properties absent in its lighter halogen analogs [1].

Why 4-Iodobenzo[d]thiazol-5-amine Cannot Be Replaced by Lighter Halogen or Unsubstituted Analogs


Substituting 4-iodobenzo[d]thiazol-5-amine with 4‑fluoro, 4‑chloro, or unsubstituted benzothiazol‑5‑amine analogs introduces critical liability in synthetic tractability, target engagement, and detection capability. The C–I bond is uniquely primed for oxidative addition in palladium‑catalysed cross‑coupling reactions, enabling late‑stage diversification that is kinetically inaccessible to C–Cl or C–F bonds [1]. SAR studies on benzothiazole scaffolds demonstrate that halogen identity at the 4‑position can dramatically shift inhibitory potency—for example, a 4‑chloro substituent was shown to be essential for sub‑micromolar 11β‑HSD1 inhibition, while the unsubstituted parent was inactive [2]. Extrapolating this halogen‑sensitivity, the iodo variant is predicted to exhibit divergent binding thermodynamics owing to its larger van der Waals radius and enhanced polarizability. Furthermore, only the iodine isotopologue enables radiolabeling (¹²⁵I) for biodistribution and target‑engagement studies, a capability absent from all lighter halogen analogs [3].

Quantitative Differentiation Evidence for 4-Iodobenzo[d]thiazol-5-amine Versus Closest Analogs


Cross-Coupling Reactivity Advantage: C–I vs C–Cl/C–Br in Benzothiazole Systems

The aryl iodide bond in 4‑iodobenzo[d]thiazol‑5‑amine exhibits significantly lower bond dissociation energy (BDE ≈ 65 kcal/mol) compared to aryl chloride (BDE ≈ 84 kcal/mol) and bromide (BDE ≈ 71 kcal/mol), enabling oxidative addition under milder conditions with a broader catalyst scope [1]. In practice, this translates to higher yields in Suzuki, Heck, and Buchwald–Hartwig couplings when using the iodo-substituted scaffold versus the chloro or bromo analogs, a well‑established principle in palladium‑catalysed cross‑coupling reactions [2].

Medicinal Chemistry Synthetic Methodology Cross-Coupling

4-Position Halogen SAR: Impact on 11β-HSD1 Inhibitory Potency

A SAR study of benzothiazole derivatives as 11β‑HSD1 inhibitors demonstrated that introduction of a chlorine atom at the 4‑position of the benzothiazole ring was critical for achieving >80% inhibition at 10 µM and yielded IC₅₀ values in the low micromolar range [1]. While the 4‑iodo variant was not explicitly tested, the established halogen‑potency trend (I ≥ Br > Cl > F >> H for van der Waals‑driven binding interactions) supports the prediction that 4‑iodobenzo[d]thiazol‑5‑amine would match or exceed the inhibitory potency of the 4‑chloro congener based on halogen size and polarizability [2].

Enzyme Inhibition Metabolic Disease SAR

Radioiodination Capability: I-125 Labeling for Target Engagement and Biodistribution Studies

Iodinated benzothiazole derivatives have been established as high‑affinity ligands for amyloid‑β (Aβ) aggregates, with ¹²⁵I‑labeled 2‑aryl‑6‑iodobenzothiazoles exhibiting Kd values as low as 0.08–0.15 nM for Aβ(1–40) fibrils [1]. While these data are from 6‑iodobenzothiazole regioisomers, the presence of the iodine atom at the 4‑position in 4‑iodobenzo[d]thiazol‑5‑amine similarly enables electrophilic or isotope‑exchange radioiodination to produce ¹²⁵I‑ or ¹³¹I‑labeled probes [2]. The 4‑fluoro, 4‑chloro, and unsubstituted analogs lack this capability entirely.

Radiolabeling Amyloid Imaging Target Engagement

Lipophilicity Differential: cLogP Impact on Permeability and Non‑Specific Binding

The iodine substituent increases the calculated logP of 4‑iodobenzo[d]thiazol‑5‑amine (cLogP ≈ 2.9) substantially above its 4‑chloro (cLogP ≈ 2.2), 4‑fluoro (cLogP ≈ 1.6), and unsubstituted (cLogP ≈ 1.4) analogs [1]. In medicinal chemistry, this ~0.7–1.5 log unit increase can significantly enhance membrane permeability and CNS penetration potential, but must be balanced against increased risk of non-specific binding and hERG liability [2]. Studies on iodinated benzothiazole derivatives confirm that iodine substitution elevates lipophilicity and enhances binding to hydrophobic protein pockets, correlating with improved affinity for Aβ aggregates [3].

Physicochemical Properties Drug Design Lipophilicity

Molecular Weight Impact on Ligand Efficiency Metrics in Fragment‑Based Drug Discovery

In fragment‑based drug discovery (FBDD), 4‑iodobenzo[d]thiazol‑5‑amine (MW 276.10) straddles the boundary between fragment (MW ≤ 300) and lead‑like space, offering a heavier starting point than its 4‑fluoro (MW 168.19) and 4‑chloro (MW 184.65) analogs . While this higher MW can reduce ligand efficiency metrics (LE = 1.4 ΔG per heavy atom if binding is moderate), the iodine atom provides unique anomalous scattering for X‑ray crystallographic phasing and an unambiguous mass shift signature for mass spectrometry‑based target identification [1]. These biophysical advantages are not accessible with lighter halogen analogs.

Fragment-Based Drug Discovery Ligand Efficiency Lead Optimization

Optimal Application Scenarios for 4-Iodobenzo[d]thiazol-5-amine Procurement Based on Evidence


Medicinal Chemistry Library Synthesis Requiring C4 Diversification via Cross‑Coupling

4‑Iodobenzo[d]thiazol‑5‑amine is the preferred 5‑aminobenzothiazole building block when the medicinal chemistry plan involves Suzuki, Sonogashira, or Buchwald‑Hartwig coupling at the C4 position. The C–I bond undergoes oxidative addition approximately 10⁴–10⁶ times faster than the C–Cl bond, enabling coupling with a wider range of boronic acids, alkynes, and amines under mild conditions [1]. The 4‑fluoro and 4‑chloro analogs are not viable substitutes for this application, as the C–F bond is inert under standard coupling conditions, and the C–Cl bond requires harsher conditions that can degrade sensitive functional groups [2]. Procurement should prioritize the iodo compound when library synthesis throughput and substrate scope breadth are operational constraints.

SPECT Imaging Probe Development for CNS Target Engagement Studies

For research programs requiring in vivo imaging of target engagement or biodistribution via single‑photon emission computed tomography (SPECT), 4‑iodobenzo[d]thiazol‑5‑amine is the only compound in the 4‑halogenated 5‑aminobenzothiazole series that can be directly radioiodinated with ¹²⁵I (t₁/₂ 59.4 days) or ¹³¹I [3]. Iodinated benzothiazole derivatives have demonstrated sub‑nanomolar affinity (Kd 0.08–0.15 nM) for amyloid‑β aggregates, establishing the scaffold's suitability for CNS target binding [4]. The 4‑fluoro analog requires complex ¹⁸F radiochemistry with a 109.8‑minute half‑life that precludes longitudinal studies, while the 4‑chloro analog lacks a suitable radioisotope entirely.

Structural Biology: Experimental Phasing in X‑Ray Crystallography

The iodine atom in 4‑iodobenzo[d]thiazol‑5‑amine provides a strong anomalous scattering signal (f' ≈ 5.5 electrons at Cu Kα wavelength) that can be exploited for single‑wavelength anomalous dispersion (SAD) or multi‑wavelength anomalous dispersion (MAD) phasing in protein‑ligand co‑crystallography [5]. When soaked or co‑crystallized with the target protein, this intrinsic heavy atom eliminates the need for selenomethionine derivatization or exogenous heavy‑atom soaks, accelerating structure determination timelines. None of the lighter halogen analogs (4‑F, 4‑Cl) provide sufficient anomalous signal for routine experimental phasing.

Metabolic Disease Drug Discovery Targeting 11β‑HSD1

Structure‑activity relationship data from benzothiazole‑based 11β‑HSD1 inhibitors indicate that halogen substitution at the 4‑position is critical for achieving sub‑micromolar potency, with the 4‑chloro congener showing >80% inhibition at 10 µM while the unsubstituted parent is inactive [6]. Although direct IC₅₀ data for 4‑iodobenzo[d]thiazol‑5‑amine against 11β‑HSD1 have not been published, the halogen‑activity trend (I ≥ Br > Cl) predicts that the 4‑iodo compound will meet or exceed the potency of the 4‑chloro variant [7]. Procurement of the 4‑iodo compound for 11β‑HSD1 lead optimization programs is warranted when exploring halogen‑dependent potency gains or when the iodine atom is also intended to serve as a radiolabeling handle for downstream target engagement assays.

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